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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180 Get Quote

An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of the Multi-

targeted Tyrosine Kinase Inhibitor TG-100435.

This technical guide provides a comprehensive overview of TG-100435, a potent, orally active,

multi-targeted protein tyrosine kinase inhibitor. The information is intended for researchers,

scientists, and drug development professionals interested in the chemical and biological

characteristics of this compound.

Chemical Structure and Properties
TG-100435, with the chemical name [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-

yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a small molecule inhibitor belonging to the

benzotriazine class of compounds.[1] Its structure is characterized by a central benzotriazine

core substituted with a dichlorophenyl group and a phenyl-pyrrolidin-ethoxy amine moiety.

Table 1: Physicochemical Properties of TG-100435
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Property Value Source

Molecular Formula C₂₆H₂₅Cl₂N₅O PubChem CID: 11562302

Molecular Weight 494.4 g/mol PubChem CID: 11562302

IUPAC Name

7-(2,6-dichlorophenyl)-5-

methyl-N-[4-(2-pyrrolidin-1-

ylethoxy)phenyl]-1,2,4-

benzotriazin-3-amine

PubChem CID: 11562302

InChI

InChI=1S/C26H25Cl2N5O/c1-

17-15-18(24-21(27)5-4-6-

22(24)28)16-23-25(17)30-

26(32-31-23)29-19-7-9-20(10-

8-19)34-14-13-33-11-2-3-12-

33/h4-10,15-16H,2-3,11-

14H2,1H3,(H,29,30,32)

PubChem CID: 11562302

InChIKey
VQJRGBNLMTRGME-

UHFFFAOYSA-N
PubChem CID: 11562302

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(NC3

=CC=C(C=C3)OCCN4CCCC4

)N=N2)C5=C(C=CC=C5Cl)Cl

PubChem CID: 11562302

CAS Number 867330-68-5 PubChem CID: 11562302

Biological Activity and Mechanism of Action
TG-100435 is a potent inhibitor of several protein tyrosine kinases, playing a crucial role in

cellular signaling pathways that regulate cell growth, proliferation, and differentiation.

Kinase Inhibition Profile
TG-100435 has been shown to inhibit a range of Src family kinases and other tyrosine kinases

with high affinity. The inhibition constants (Ki) for several key kinases are summarized in the

table below.

Table 2: Kinase Inhibition Profile of TG-100435
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Kinase Inhibition Constant (Ki) (nM)

Src 13 - 64

Lyn 13 - 64

Abl 13 - 64

Yes 13 - 64

Lck 13 - 64

EphB4 13 - 64

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

Signaling Pathways
By inhibiting Src and Abl kinases, TG-100435 can modulate multiple downstream signaling

cascades that are often dysregulated in cancer.
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Src Signaling Pathway Inhibition by TG-100435
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Abl Signaling Pathway Inhibition by TG-100435

Pharmacokinetics and Metabolism
TG-100435 is orally bioavailable and undergoes metabolism in vivo.

Table 3: Pharmacokinetic Parameters of TG-100435

Species Oral Bioavailability (%)
Systemic Clearance
(mL/min/kg)

Mouse 74 20.1

Rat 23 12.7

Dog 11 14.5

Source: Drug Metab Dispos. 2007 Jun;35(6):929-36[1]

A major metabolic pathway for TG-100435 is the N-oxidation of the ethylpyrrolidine moiety,

resulting in the formation of TG100855.[1] This N-oxide metabolite is noteworthy as it is 2 to 9

times more potent as a tyrosine kinase inhibitor than the parent compound.[1] Flavin-containing

monooxygenases are the primary enzymes responsible for this biotransformation.[1]

Experimental Protocols
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Detailed experimental protocols for the synthesis and biological evaluation of TG-100435 have

not been made widely available in the public domain. The primary literature describing this

compound provides an overview of the methodologies used but lacks the specific, step-by-step

details required for replication. The following outlines the general approaches that would be

used for such a compound, based on standard laboratory practices.

Kinase Inhibition Assay (General Protocol)
The inhibitory activity of TG-100435 against specific tyrosine kinases would typically be

determined using an in vitro kinase assay. A common method is a radiometric assay or a

fluorescence-based assay.
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General Kinase Inhibition Assay Workflow
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Reagents: Purified recombinant kinase, a suitable peptide or protein substrate, ATP (often

radiolabeled, e.g., [γ-³²P]ATP), TG-100435, and an appropriate kinase assay buffer.

Procedure:

A dilution series of TG-100435 is prepared.

The kinase and TG-100435 are pre-incubated in the kinase assay buffer.

The kinase reaction is initiated by the addition of the substrate and ATP.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

30°C).

The reaction is stopped, often by the addition of a strong acid or a high concentration of

EDTA.

The phosphorylated substrate is separated from the unreacted ATP (e.g., via

phosphocellulose paper binding).

The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of

TG-100435, and the IC₅₀ or Ki value is determined by fitting the data to a dose-response

curve.

Cell-Based Proliferation Assay (General Protocol)
The anti-proliferative effects of TG-100435 on cancer cell lines would be assessed using a cell

viability or proliferation assay.

Cell Lines: Appropriate cancer cell lines known to be dependent on the kinases targeted by

TG-100435.

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are treated with a serial dilution of TG-100435 or a vehicle control.

The plates are incubated for a period of time (e.g., 72 hours).

A viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-

Glo®) is added to each well.

After a further incubation period, the absorbance or luminescence is measured using a

plate reader.

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and

the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

In Vivo Tumor Xenograft Model (General Protocol)
To evaluate the in vivo efficacy of TG-100435, a tumor xenograft model in

immunocompromised mice is commonly used.

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

Procedure:

Cancer cells are implanted subcutaneously into the flanks of the mice.

Once tumors reach a palpable size, the mice are randomized into treatment and control

groups.

TG-100435 is administered orally at various dose levels, typically once or twice daily. The

control group receives a vehicle.

Tumor size is measured regularly with calipers, and the tumor volume is calculated.

The body weight of the mice is also monitored as an indicator of toxicity.

Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the

treated groups to the control group.

Conclusion
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TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor with a well-defined

chemical structure and promising biological activity against several kinases implicated in

cancer. Its metabolism into a more potent N-oxide metabolite is a key feature of its

pharmacokinetic profile. While detailed, publicly available experimental protocols are limited,

the general methodologies for its evaluation are well-established in the field of cancer drug

discovery. This guide provides a foundational understanding of TG-100435 for researchers and

drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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